1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
WIN 57273 is a new fluoroquinolone with enhanced in vitro activity against gram-positive pathogens. It has shown superior activity compared to ciprofloxacin and ofloxacin in various studies . This compound is particularly effective against strains of Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, and Listeria monocytogenes .
Preparation Methods
The synthesis of WIN 57273 involves the use of specific reaction conditions and reagents. The preparation methods typically include the following steps:
Formation of the quinolone core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluoro group: This step involves the use of fluorinating agents to introduce the fluoro group into the quinolone core.
Final modifications: Additional functional groups are introduced to enhance the activity and stability of the compound.
Industrial production methods for WIN 57273 are designed to optimize yield and purity. These methods often involve large-scale reactions under carefully controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
WIN 57273 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WIN 57273 may result in the formation of quinolone derivatives with enhanced activity .
Scientific Research Applications
WIN 57273 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: It is used to study the mechanisms of bacterial resistance and the development of new antimicrobial agents.
Medicine: It is used in the development of new treatments for bacterial infections, particularly those caused by gram-positive pathogens.
Industry: It is used in the production of antimicrobial coatings and materials
Mechanism of Action
WIN 57273 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are critical for the compound’s antimicrobial activity.
Comparison with Similar Compounds
WIN 57273 is compared with other fluoroquinolones such as sparfloxacin, fleroxacin, temafloxacin, and tiprofloxacin. It has been shown to be more active against gram-positive bacteria compared to these compounds . The unique structural features of WIN 57273, such as its enhanced activity and stability, make it a valuable compound for research and development .
Similar compounds include:
- Sparfloxacin
- Fleroxacin
- Temafloxacin
- Tiprofloxacin
Properties
IUPAC Name |
1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-10-5-12(6-11(2)22-10)14-8-18-15(7-17(14)21)19(24)16(20(25)26)9-23(18)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKLCGHPPNAPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154154 | |
Record name | Win 57273 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123942-04-1 | |
Record name | Win 57273 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123942041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Win 57273 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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